2-(2-methylpropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include isobutylamine, 5-methyl-1,3,4-thiadiazole-2-amine, and phthalic anhydride. The reaction conditions may involve:
Step 1: Formation of the isoindoline core by reacting phthalic anhydride with isobutylamine under reflux conditions.
Step 2: Introduction of the thiadiazole moiety through a nucleophilic substitution reaction.
Step 3: Final coupling reaction to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Cellular Pathways: Influencing various cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE include other isoindoline derivatives and thiadiazole-containing compounds. Examples include:
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)phthalimide
- 2-Isobutyl-1,3-dioxoisoindoline
Uniqueness
The uniqueness of 2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C16H16N4O3S/c1-8(2)7-20-14(22)11-5-4-10(6-12(11)15(20)23)13(21)17-16-19-18-9(3)24-16/h4-6,8H,7H2,1-3H3,(H,17,19,21) |
InChI Key |
ZMHNKCBRSBHHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C |
Origin of Product |
United States |
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